molecular formula C10H11N3O2S B14898862 n-(1-Phenyl-1h-pyrazol-4-yl)methanesulfonamide

n-(1-Phenyl-1h-pyrazol-4-yl)methanesulfonamide

Cat. No.: B14898862
M. Wt: 237.28 g/mol
InChI Key: JDTYDADMQVSBTB-UHFFFAOYSA-N
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Description

N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a phenyl group attached to a pyrazole ring, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with methanesulfonamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide.

    Methanesulfonamide: Another sulfonamide compound with similar functional groups.

    N-(1,3-Diphenyl-1H-pyrazol-4-yl)methanesulfonamide: A structurally related compound with additional phenyl groups.

Uniqueness

This compound is unique due to its specific combination of a phenyl group, pyrazole ring, and methanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

N-(1-phenylpyrazol-4-yl)methanesulfonamide

InChI

InChI=1S/C10H11N3O2S/c1-16(14,15)12-9-7-11-13(8-9)10-5-3-2-4-6-10/h2-8,12H,1H3

InChI Key

JDTYDADMQVSBTB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN(N=C1)C2=CC=CC=C2

Origin of Product

United States

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